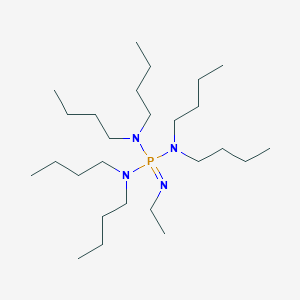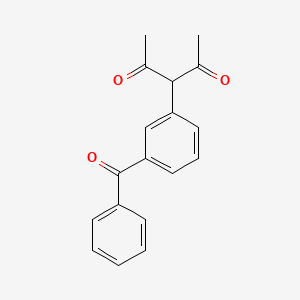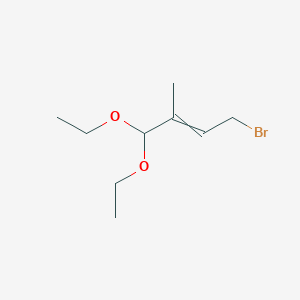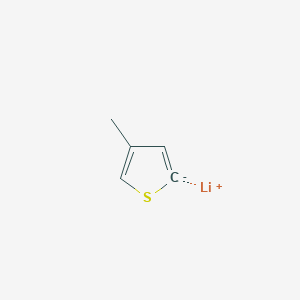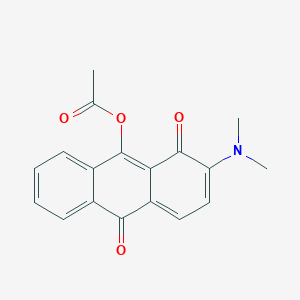
Isoquinolinium, 2-acetyl-, chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoquinolinium, 2-acetyl-, chloride is a quaternary ammonium compound derived from isoquinoline It is characterized by the presence of an acetyl group at the second position and a chloride ion as the counterion
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isoquinolinium, 2-acetyl-, chloride typically involves the quaternization of isoquinoline with an acetylating agent in the presence of a chloride source. One common method is the reaction of isoquinoline with acetyl chloride under reflux conditions, which results in the formation of the desired quaternary ammonium salt.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Isoquinolinium, 2-acetyl-, chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloride ion can be replaced by other nucleophiles, such as hydroxide or alkoxide ions.
Oxidation: The acetyl group can be oxidized to form carboxylate derivatives.
Reduction: The isoquinolinium ring can be reduced to form dihydroisoquinolinium derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Typically carried out in polar solvents like water or alcohols at room temperature.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions.
Major Products Formed:
Nucleophilic Substitution: Isoquinolinium derivatives with different substituents.
Oxidation: Isoquinolinium carboxylates.
Reduction: Dihydroisoquinolinium compounds.
Scientific Research Applications
Isoquinolinium, 2-acetyl-, chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various heterocyclic compounds and as a catalyst in organic reactions.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential use in the development of new drugs, particularly in targeting specific receptors in the nervous system.
Industry: Utilized in the production of dyes and pigments, as well as in the formulation of specialty chemicals.
Mechanism of Action
The mechanism of action of isoquinolinium, 2-acetyl-, chloride involves its interaction with biological membranes and receptors. The quaternary ammonium group allows it to bind to negatively charged sites on cell membranes, leading to disruption of membrane integrity. Additionally, it can interact with specific receptors, such as nicotinic acetylcholine receptors, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Isoquinoline: The parent compound, which lacks the acetyl and chloride groups.
Quinoline: A structurally related compound with a nitrogen atom in a different position.
Pyridinium Salts: Similar quaternary ammonium compounds derived from pyridine.
Uniqueness: Isoquinolinium, 2-acetyl-, chloride is unique due to the presence of both the acetyl group and the chloride ion, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
81357-90-6 |
|---|---|
Molecular Formula |
C11H10ClNO |
Molecular Weight |
207.65 g/mol |
IUPAC Name |
1-isoquinolin-2-ium-2-ylethanone;chloride |
InChI |
InChI=1S/C11H10NO.ClH/c1-9(13)12-7-6-10-4-2-3-5-11(10)8-12;/h2-8H,1H3;1H/q+1;/p-1 |
InChI Key |
SLTJIDXDHSQRDU-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)[N+]1=CC2=CC=CC=C2C=C1.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


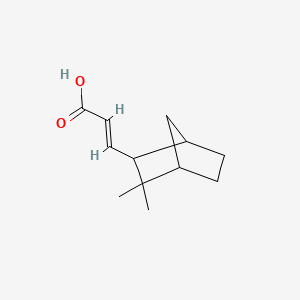
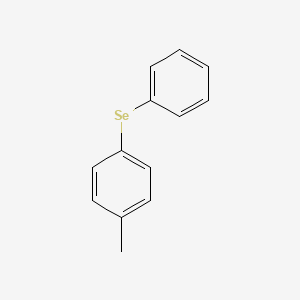
![2,4,7-Trimethyl-2,3,4,6,7,7a-hexahydro-1H-cyclopenta[c]pyridin-6-ol](/img/structure/B14415898.png)
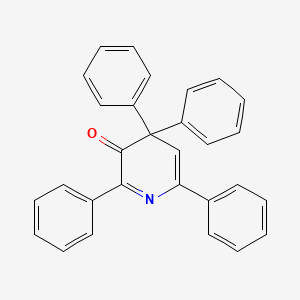
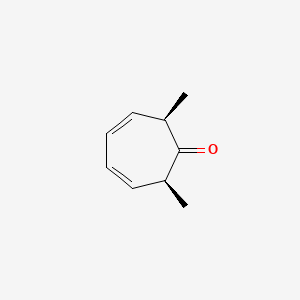
![6-[2-(Piperidin-1-yl)ethyl]-2H-1,3-benzodioxol-5-amine](/img/structure/B14415907.png)

